molecular formula C8H9N3O7 B084262 Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- CAS No. 13055-06-6

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-

Cat. No. B084262
CAS RN: 13055-06-6
M. Wt: 259.17 g/mol
InChI Key: QDHGQJQZPJPKJK-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- (GCHT) is an amino acid derivative that has been extensively studied for its potential applications in biochemistry and physiology. GCHT has been found to have a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Environmental and Health Effects of Glyphosate

Glyphosate, a chemical relative to the requested compound, has been extensively studied for its environmental and health impacts. Research has highlighted both the widespread use of glyphosate-based herbicides and their detection in various environmental matrices. Despite its widespread application and utility in agriculture, there are concerns about its potential carcinogenicity, impact on aquatic organisms, and contribution to antibiotic resistance (Peillex & Pelletier, 2020; Van Bruggen et al., 2018; Třešňáková et al., 2021).

Role of Glycine in Plant Abiotic Stress Resistance

Glycine betaine (GB), another related compound, plays a significant role in enhancing plant resistance to abiotic stress, such as drought and salinity. It has been shown to have protective effects on enzyme and membrane integrity under stress conditions, thereby aiding in osmotic adjustment and improving plant stress tolerance (Ashraf & Foolad, 2007).

Glycine as a Therapeutic Agent

Glycine itself has been recognized for its potential as a therapeutic agent, offering anti-inflammatory, immunomodulatory, and cytoprotective effects. It has shown promise in improving sleep quality, acting as an osmoprotector, and contributing to metabolic regulation. Research suggests glycine may play a role in managing conditions such as metabolic syndrome, diabetes complications, and cardiovascular diseases by influencing inflammation and oxidative stress (Bannai & Kawai, 2012; Zhong et al., 2003).

properties

IUPAC Name

2-[carboxymethyl-(2,4,6-trioxo-1,3-diazinan-5-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O7/c12-3(13)1-11(2-4(14)15)5-6(16)9-8(18)10-7(5)17/h5H,1-2H2,(H,12,13)(H,14,15)(H2,9,10,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHGQJQZPJPKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CC(=O)O)C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065340
Record name Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-
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Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-

CAS RN

13055-06-6
Record name N-(Carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)glycine
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Record name Uramildiacetic acid
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Record name Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-
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Record name Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-
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Record name N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)glycine
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Record name URAMILDIACETIC ACID
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